1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride
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Overview
Description
1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride is a complex organic compound that features a piperidine ring, a carboxylic acid group, and a methanehydrazonoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine-4-carboxylic acid, which can be synthesized through the hydrogenation of pyridine-4-carboxylic acid. The methanehydrazonoylphenyl group is then introduced through a series of reactions involving hydrazine derivatives and appropriate coupling agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Isonipecotic acid: A similar compound with a piperidine ring and carboxylic acid group.
Piperidine-4-carboxylic acid derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride is unique due to the presence of the methanehydrazonoylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C13H18ClN3O2 |
---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
1-(4-methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c14-15-9-10-1-3-12(4-2-10)16-7-5-11(6-8-16)13(17)18;/h1-4,9,11H,5-8,14H2,(H,17,18);1H |
InChI Key |
ODLCNECZRZPVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=NN.Cl |
Origin of Product |
United States |
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